1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride
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Overview
Description
1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclobutyl-methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethyl benzyl intermediate This intermediate can be synthesized through the reaction of benzyl chloride with trifluoromethyl anion under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficiency of each synthetic step. Continuous flow chemistry and other advanced techniques may also be employed to enhance production rates and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Trifluoromethylbenzylamine: Lacks the cyclobutyl ring, resulting in different reactivity and biological activity.
Cyclobutyl-methanamine derivatives: Variations in the substituents on the cyclobutyl ring can lead to diverse chemical behaviors and applications.
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Properties
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-4-2-10(3-5-11)8-12(9-17)6-1-7-12;/h2-5H,1,6-9,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPEJSRJYWZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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